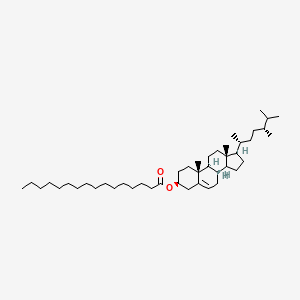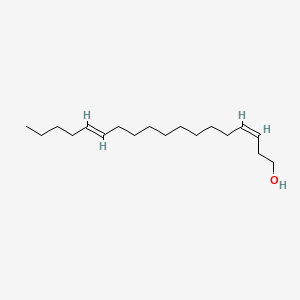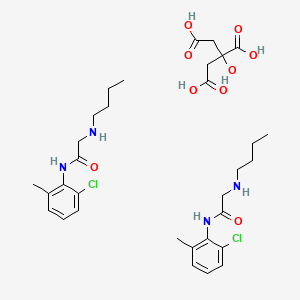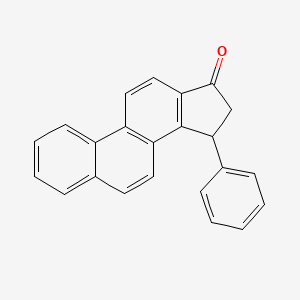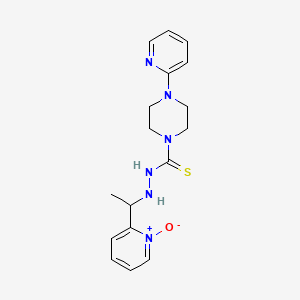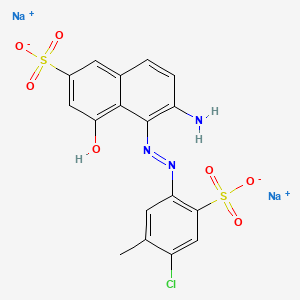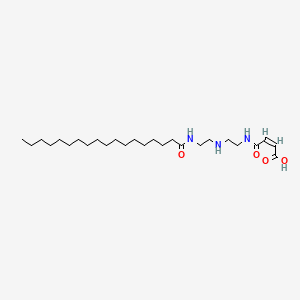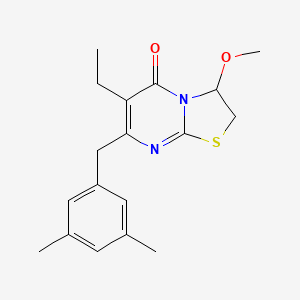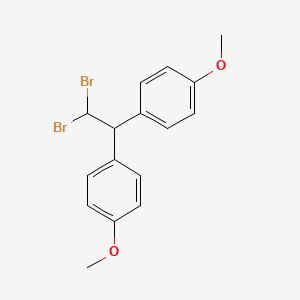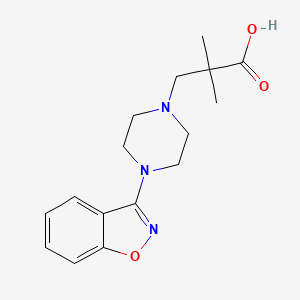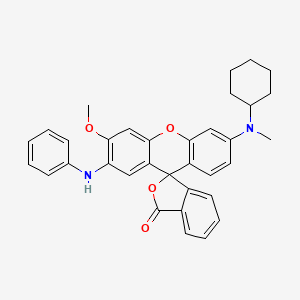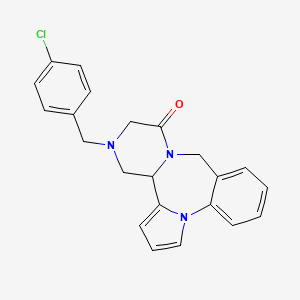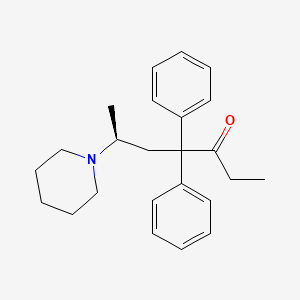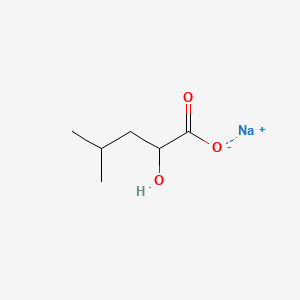
Sodium DL-alpha-hydroxyisocaproate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium DL-alpha-hydroxyisocaproate can be synthesized through the microbial metabolism of leucine. The process involves the deprotonation of DL-alpha-hydroxyisocaproic acid to form its sodium salt . The reaction typically occurs under controlled pH conditions to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using specific strains of lactic acid bacteria. These bacteria convert leucine into DL-alpha-hydroxyisocaproic acid, which is then neutralized with sodium hydroxide to form the sodium salt . The fermentation process is optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium DL-alpha-hydroxyisocaproate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of sodium DL-alpha-hydroxyisocaproate involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Sodium DL-alpha-hydroxyisocaproate can be compared with other similar compounds such as:
Alpha-ketoisocaproic acid: This compound is also derived from leucine and is used in managing chronic renal failure and nutritional therapy.
Beta-hydroxy-beta-methylbutyrate (HMB): Another leucine metabolite, HMB is known for its muscle-building properties and is commonly used as a dietary supplement.
Uniqueness: this compound is unique due to its dual role in promoting muscle health and exhibiting antimicrobial properties. Its presence in fermented foods also adds to its significance in the food industry .
Propriétés
Numéro CAS |
61499-04-5 |
|---|---|
Formule moléculaire |
C6H11NaO3 |
Poids moléculaire |
154.14 g/mol |
Nom IUPAC |
sodium;2-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C6H12O3.Na/c1-4(2)3-5(7)6(8)9;/h4-5,7H,3H2,1-2H3,(H,8,9);/q;+1/p-1 |
Clé InChI |
WMPVOYIJOLKBNA-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CC(C(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


